molecular formula C4H2ClFN2O B086934 2-Chloro-4-hydroxy-5-fluoropyrimidine CAS No. 155-12-4

2-Chloro-4-hydroxy-5-fluoropyrimidine

Cat. No. B086934
CAS RN: 155-12-4
M. Wt: 148.52 g/mol
InChI Key: FHTLMXYURUPWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07790736B2

Procedure details

Example 30A was also prepared as follows. Dimethylaniline (195 mL, 1.54 mol) was added to a slurry of 5-fluorouracil (99.73 g, 0.77 mol) in phosphorus oxychloride (215 mL, 2.31 mol) at 95° C. under a nitrogen atmosphere. The reaction mixture was stirred at this temperature for 3.5 h, cooled to room temperature and then slowly added to a stirred mixture of ice (200 g) and 6 M HCl (200 mL). The resulting slurry was extracted with dichloromethane (2×400 mL) and the combined organic extracts were washed with DI water (4×275 mL), dried over MgSO4 and concentrated under reduced pressure to afford 111.77 g (87%, 98.1% AUC by HPLC) of 5-fluoro-2,4-dichloro-pyrimidine as an amber oil. A molar solution of sodium hydroxide (1.34 L) was slowly added to a solution of the 5-fluoro-2,4-dichloro-pyrimidine (111.77 g, 0.67 mol) in THF (377 mL) at 0° C. After the reaction mixture was stirred for about 30 min at room temperature, the pH was adjusted to 6 by a slow addition of 1.0 M HCl. The aqueous solution was extracted with ethyl acetate (440 mL) to remove impurities following which the pH was adjusted to 1 with 1.0 M HCl. The acidic aqueous solution was extracted with ethyl acetate (4×555 mL) and the combined organic extracts were washed with brine (111 mL), dried over MgSO4 and concentrated under reduced pressure to produce 88.35 g (89%, 99.2% AUC by HPLC) of 2-chloro-5-fluoro-3H-pyrimidin-4-one as an off-white powder.
Quantity
1.34 L
Type
reactant
Reaction Step One
Quantity
111.77 g
Type
reactant
Reaction Step One
Name
Quantity
377 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[F:3][C:4]1[C:5](Cl)=[N:6][C:7]([Cl:10])=[N:8][CH:9]=1.Cl>C1COCC1>[Cl:10][C:7]1[NH:6][C:5](=[O:1])[C:4]([F:3])=[CH:9][N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.34 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
111.77 g
Type
reactant
Smiles
FC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
377 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred for about 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (440 mL)
CUSTOM
Type
CUSTOM
Details
to remove impurities
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous solution was extracted with ethyl acetate (4×555 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (111 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C(N1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 88.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.